molecular formula C9H13N3O5 B240159 Arabinoisocytidine CAS No. 10212-30-3

Arabinoisocytidine

Cat. No.: B240159
CAS No.: 10212-30-3
M. Wt: 243.22 g/mol
InChI Key: RGNOTKMIMZMNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arabinoisocytidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a sugar moiety. It is often studied for its potential biological activities and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arabinoisocytidine typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a sugar moiety under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired product. The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Arabinoisocytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions are typically controlled to maintain the integrity of the compound and to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Arabinoisocytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Arabinoisocytidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Arabinoisocytidine lies in its specific structural features and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNOTKMIMZMNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326514
Record name AC1L71FI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10212-30-3
Record name NSC529488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AC1L71FI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.